Methyl 4-(diethoxyphosphorylmethyl)benzoate is an organophosphorus compound characterized by the presence of a benzoate moiety linked to a diethoxyphosphoryl group. Its molecular formula is , and it has a molecular weight of approximately 286.26 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique structural features and reactivity.
Research indicates that methyl 4-(diethoxyphosphorylmethyl)benzoate exhibits biological activity, particularly in the realm of insecticidal properties. Organophosphorus compounds are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition can lead to neurotoxic effects in pests, making such compounds valuable in agricultural applications.
The synthesis of methyl 4-(diethoxyphosphorylmethyl)benzoate typically involves the following steps:
This method allows for efficient synthesis while maintaining high yields of the desired product .
Methyl 4-(diethoxyphosphorylmethyl)benzoate finds applications in several areas:
Several compounds share structural similarities with methyl 4-(diethoxyphosphorylmethyl)benzoate, providing a comparative basis for understanding its uniqueness:
Compound Name | CAS Number | Unique Features |
---|---|---|
Methyl 4-methylbenzenesulfonate | 14295-52-4 | Contains a sulfonate group instead of a phosphonate |
Methyl 4-(diethoxyphosphoryloxymethyl)benzoate | 166977-94-2 | Features an additional oxygen atom in the phosphoryl group |
Diethoxyphosphoryl methyl benzoate | N/A | Lacks a bromomethyl substituent |
Methyl 4-(diethoxyphosphorylmethyl)benzoate stands out due to its specific phosphonate structure combined with a benzoate moiety, which enhances its reactivity and potential biological activity compared to similar compounds.